1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by a unique bicyclic structure that includes a cyclopentane ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents. One common method involves the condensation of malononitrile with hydrogen sulfide and aldehydes in the presence of a base such as triethylamine. This reaction forms an intermediate that undergoes further cyclization and alkylation to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the sulfanylidene group allows for interactions with thiol groups in proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridine: Similar bicyclic structure but lacks the sulfanylidene group.
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
85123-62-2 |
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Molecular Formula |
C11H16N2OS |
Molecular Weight |
224.32 |
IUPAC Name |
1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C11H16N2OS/c1-2-3-7-13-9-6-4-5-8(9)10(15)12-11(13)14/h2-7H2,1H3,(H,12,14,15) |
InChI Key |
YCSQHSKIGUOGGG-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(CCC2)C(=S)NC1=O |
solubility |
not available |
Origin of Product |
United States |
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